Serazapine hydrochloride

Generalized Anxiety Disorder Clinical Trial Anxiolytic

Serazapine hydrochloride (developmental code name CGS-15040A) is a synthetic, racemic, orally bioavailable small molecule belonging to a novel pentacyclic indolo-pyrazino-benzodiazepine class. Its primary pharmacological mechanism is defined by highly specific antagonism of the serotonin 5-HT2 receptor, distinguishing it from multi-targeted agents.

Molecular Formula C22H24ClN3O2
Molecular Weight 397.9 g/mol
CAS No. 117581-05-2
Cat. No. B1212506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerazapine hydrochloride
CAS117581-05-2
Synonyms1,3,4,16b-tetrahydro-2-methyl-2-h,1-OH-indolo-2(2,1c)pyrazino(1,2a)(1,4)benzodiazepine-16-carboxylic acid methyl ester
CGS 15040A
CGS-15040A
Molecular FormulaC22H24ClN3O2
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl
InChIInChI=1S/C22H23N3O2.ClH/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23;/h3-10,19H,11-14H2,1-2H3;1H
InChIKeyYEITZTKANLXOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serazapine Hydrochloride (CAS 117581-05-2): A High-Specificity 5-HT2 Antagonist for Anxiolytic Mechanism-of-Action Research


Serazapine hydrochloride (developmental code name CGS-15040A) is a synthetic, racemic, orally bioavailable small molecule [1] belonging to a novel pentacyclic indolo-pyrazino-benzodiazepine class [2]. Its primary pharmacological mechanism is defined by highly specific antagonism of the serotonin 5-HT2 receptor, distinguishing it from multi-targeted agents [3]. Evaluated clinically up to Phase 2 for generalized anxiety disorder (GAD), its development was discontinued [4]. This precise target engagement profile provides a focused research tool for delineating 5-HT2 receptor-mediated pathways in mood regulation, without confounding contributions from other serotonergic or noradrenergic systems.

The Critical Failure of Simple Substitution for Serazapine Hydrochloride in Serotonergic Research


Generic substitution among compounds broadly categorized as '5-HT2 antagonists' is not supported by experimental evidence due to wide variations in receptor subtype selectivity (e.g., 5-HT2A vs. 5-HT2C) and divergent translational outcomes from in vitro binding to clinical efficacy. As demonstrated with other 5-HT2 antagonists like MDL 11,939, potent binding affinity does not guarantee clinical anxiolytic effect [1]. Similarly, the 5-HT2 antagonist ritanserin, despite potent binding (Ki = 0.39 nM) [2], has produced inconsistent and even anxiogenic responses in human studies [3]. Consequently, the procurement of a specific compound like serazapine hydrochloride, with its validated and precise pharmacological profile, is essential for reproducible research outcomes. Its defined, albeit not fully published, preclinical anxiolytic signal and clinically verified, dose-dependent efficacy in GAD [4] are not properties that can be extrapolated to any other 5-HT2 antagonist.

Quantitative Differentiation of Serazapine Hydrochloride (CAS 117581-05-2) from Key 5-HT2 Antagonist Comparators


Translational Efficacy: Serazapine Demonstrates Clinical Anxiolysis vs. Ineffective MDL 11,939

In a multicenter clinical trial in patients with GAD, serazapine hydrochloride (CGS-15040A) demonstrated clinical anxiolytic effects superior to placebo [1]. In stark contrast, the structurally distinct but mechanistically related 5-HT2 antagonist MDL 11,939 failed to demonstrate significant anxiolytic effects in a similarly designed, placebo-controlled trial in GAD patients [2]. This establishes a clear translational differentiation, where in vivo efficacy is not a class-wide property.

Generalized Anxiety Disorder Clinical Trial Anxiolytic

Clinical Safety and Tolerability: Serazapine's Well-Tolerated Profile vs. Ambiguous Ritanserin Outcomes

Serazapine was reported to be well-tolerated in human subjects across a dose range of 10 to 40 mg [1]. While both compounds are 5-HT2 antagonists, ritanserin has been associated with inducing anxiety in a simulated public-speaking paradigm in healthy volunteers, a phenomenon not reported for serazapine [2]. This difference in central nervous system tolerability highlights a distinct in vivo pharmacological profile.

Safety Tolerability Generalized Anxiety Disorder

Receptor Selectivity: Serazapine's High 5-HT2 Specificity as a Pharmacological Control

Chemical assays identified serazapine as a 'highly specific' inhibitor of 5-HT2 receptor binding [1]. This contrasts with other '5-HT2 antagonists' like ketanserin, which exhibits significant affinity for alpha-1 adrenergic receptors (Ki ~3-10 nM) [2]. While a precise Ki for serazapine is not publicly detailed in the primary literature, the qualitative descriptor of 'highly specific' underscores its utility as a tool where minimization of off-target adrenergic activity is required.

Receptor Binding Selectivity Serotonin

Targeted Research Applications for Serazapine Hydrochloride (CAS 117581-05-2) Based on Quantitative Evidence


In Vivo Validation of 5-HT2-Mediated Anxiolysis

Utilize serazapine hydrochloride as a positive control tool compound in rodent models of anxiety (e.g., elevated plus maze, light-dark box) to validate 5-HT2 receptor-mediated anxiolytic pathways. Its established, albeit not fully detailed, preclinical anxiolytic activity [1] and corresponding clinical signal [2] provide a stronger basis for hypothesis testing compared to in vitro potent but clinically ineffective comparators like MDL 11,939 [3].

Benchmarking New Chemical Entities (NCEs) in GAD

Employ serazapine hydrochloride as a key comparator in head-to-head preclinical and early clinical studies for novel anxiolytic candidates. Its defined Phase 2 clinical outcome—superiority to placebo on HAM-A scores [1]—provides a known clinical benchmark against which to measure the potential of new 5-HT2 receptor modulators or other serotonergic agents.

Pharmacological Dissection of Serotonergic vs. Adrenergic Systems

Leverage the 'highly specific' 5-HT2 binding profile of serazapine [1] to design ex vivo or in vivo experiments that require selective modulation of 5-HT2 receptors without confounding activity at alpha-1 adrenergic receptors, a common off-target of other 5-HT2 antagonists like ketanserin [2]. This application is critical for studies seeking to isolate the specific contribution of 5-HT2 receptors to complex behaviors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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